2-(Bromomethyl)-6-chloro-3-methylpyridine
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Overview
Description
2-(Bromomethyl)-6-chloro-3-methylpyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromomethyl group at the 2-position, a chlorine atom at the 6-position, and a methyl group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-chloro-3-methylpyridine typically involves the bromination of 6-chloro-3-methylpyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-chloro-3-methylpyridine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Elimination: Formation of alkenes.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives
Scientific Research Applications
2-(Bromomethyl)-6-chloro-3-methylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.
Material Science: Utilized in the synthesis of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-chloro-3-methylpyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, leading to the formation of various derivatives. The chlorine atom at the 6-position can also participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine
- 6-Chloro-3-methylpyridine
- 2-Bromomethyl-1,3-dioxolane
- Ethyl 2-(bromomethyl)acrylate
Uniqueness
The presence of both bromomethyl and chloro substituents on the pyridine ring allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H7BrClN |
---|---|
Molecular Weight |
220.49 g/mol |
IUPAC Name |
2-(bromomethyl)-6-chloro-3-methylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-5-2-3-7(9)10-6(5)4-8/h2-3H,4H2,1H3 |
InChI Key |
YKKVYFJSYOBTFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)CBr |
Origin of Product |
United States |
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